molecular formula C14H15NO2S B2457740 N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide CAS No. 2097918-85-7

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide

Cat. No.: B2457740
CAS No.: 2097918-85-7
M. Wt: 261.34
InChI Key: XBXUGGDTRCKJSI-UHFFFAOYSA-N
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Description

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide is a complex organic compound that features a unique combination of thiophene and furan rings These heterocyclic structures are known for their significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling of Thiophene and Furan Rings: The thiophene and furan rings are then coupled using a suitable linker, such as a methyl group, under specific conditions.

    Addition of the Pent-4-enamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.

    Reduction: Reduction reactions can target the double bonds in the pent-4-enamide group, leading to the formation of saturated amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated amides.

    Substitution: Various substituted thiophene and furan derivatives.

Scientific Research Applications

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings.

    Furan Derivatives: Compounds such as furfural and furan-2-carboxylic acid.

Uniqueness

N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pent-4-enamide is unique due to its combined thiophene and furan rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-2-3-4-14(16)15-9-12-5-6-13(17-12)11-7-8-18-10-11/h2,5-8,10H,1,3-4,9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXUGGDTRCKJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC1=CC=C(O1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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